molecular formula C8H7F3N2O B13911863 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one CAS No. 1246307-17-4

3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one

Cat. No.: B13911863
CAS No.: 1246307-17-4
M. Wt: 204.15 g/mol
InChI Key: KKGUPZWNKYZPNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-trifluoromethylphenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro or tetrahydro forms of the compound .

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound’s ability to interact with DNA and proteins also contributes to its anticancer and antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,5,6,7-tetrahydroindazol-4-one: Similar structure but with a phenyl group instead of a trifluoromethyl group.

    3-Chloro-1,5,6,7-tetrahydroindazol-4-one: Contains a chloro group instead of a trifluoromethyl group.

    3-Methyl-1,5,6,7-tetrahydroindazol-4-one: Features a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one imparts unique properties such as increased chemical stability, enhanced biological activity, and improved pharmacokinetic profiles compared to its analogs. This makes it a valuable compound in drug discovery and development .

Properties

CAS No.

1246307-17-4

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

3-(trifluoromethyl)-1,5,6,7-tetrahydroindazol-4-one

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)7-6-4(12-13-7)2-1-3-5(6)14/h1-3H2,(H,12,13)

InChI Key

KKGUPZWNKYZPNV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NN2)C(F)(F)F

Origin of Product

United States

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